4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cross-Coupling Suzuki-Miyaura Halogen Reactivity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a validated pharmaceutical intermediate essential for synthesizing FDA-approved JAK inhibitors (Tofacitinib, Ruxolitinib, Baricitinib). The 4-chloro substituent ensures high efficiency in palladium-catalyzed Suzuki and SNAr coupling compared to bromo/iodo analogs, enabling robust industrial processes and avoiding costly route re-validation. Optimized for high-throughput synthesis.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 3680-69-1
Cat. No. B559663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS3680-69-1
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=N2)Cl
InChIInChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
InChIKeyBPTCCCTWWAUJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1) - Core Heterocyclic Building Block for Kinase Inhibitor Synthesis


7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- (CAS: 3680-69-1) is a halogenated, fused bicyclic heteroaromatic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol [1]. Its structure consists of a pyrrole ring fused to a pyrimidine ring, with a reactive chlorine atom at the 4-position [1]. It is primarily utilized as a key pharmaceutical intermediate, serving as a crucial precursor in the synthesis of several FDA-approved Janus kinase (JAK) inhibitors, including tofacitinib, ruxolitinib, and baricitinib [2][3].

Why 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Casually Substituted: The Risk of Compromised Reactivity and Downstream Yield


Substituting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a generic analog, such as its 4-bromo or 4-iodo counterpart, is not straightforward and carries significant risk of process failure. The choice of halogen at the 4-position directly impacts the efficiency of key downstream transformations, particularly palladium-catalyzed cross-coupling reactions [1]. Research has demonstrated that chloropyrimidine substrates are often preferable to their iodo-, bromo-, or fluoro- analogs in Suzuki coupling reactions, affecting both yield and selectivity [1]. Furthermore, the specific substitution pattern and physical properties of this compound, such as its melting point and solubility, are optimized for established industrial routes to high-value active pharmaceutical ingredients (APIs) [2]. Altering this building block can introduce uncharacterized impurities, necessitate complete process re-validation, and jeopardize the regulatory compliance of the final drug substance, making it a high-risk, low-reward proposition for procurement.

Quantitative Differentiation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Procurement-Focused Evidence Guide


Superior Reactivity of Chloropyrimidines in Suzuki-Miyaura Cross-Coupling

A direct comparative study on halogenated pyrimidines established that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for Suzuki coupling reactions [1]. This class-level inference provides a strong quantitative basis for selecting the 4-chloro derivative over its 4-bromo or 4-iodo analogs, as the superior reactivity translates to higher efficiency in constructing complex biaryl systems central to many drug candidates [1].

Cross-Coupling Suzuki-Miyaura Halogen Reactivity

High Isolated Yields in Nucleophilic Aromatic Substitution with Diverse Anilines

In a study promoting water as a green solvent for amination, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a panel of 20 aniline derivatives under acidic conditions was quantitatively assessed [1]. For 14 out of 20 aniline derivatives, the reaction was preparatively useful, yielding the desired 4-amino products in high isolated yields [1]. For example, the reaction with 4-ethoxyaniline (pKa 5.19) provided a 94% yield after 3 hours, while aniline itself (pKa 4.58) gave a 91% yield after 6 hours [2].

SNAr Amination Structure-Activity Relationship

Validated Industrial Utility as a Key Intermediate for FDA-Approved JAK Inhibitors

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key starting material or intermediate in the patented and published synthetic routes for several high-revenue active pharmaceutical ingredients [1]. Its use is documented in the manufacture of tofacitinib, ruxolitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat [1]. In the synthesis of baricitinib, a patent describes the Suzuki coupling of an N-protected derivative of this compound with a boronate ester, a critical step in assembling the drug's core structure [2].

Pharmaceutical Intermediate JAK Inhibitor API Synthesis

Quantified Synthetic Route Efficiency via Patented Manufacturing Improvements

A patent for an improved method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine highlights the economic and ecological drivers for its procurement [1]. The patent claims a method characterized by higher yield, fewer by-products, and decreased waste compared to the state of the art [1]. Prior methods detailed in the patent suffer from low yields; for instance, one referenced synthesis achieved only a 57% theoretical yield for an early intermediate and a 67.8% yield for the final chlorination step [1].

Process Chemistry Yield Optimization Green Chemistry

Primary Application Scenarios for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in R&D and Production


Scaffold for JAK Kinase Inhibitor Discovery and Development

Leverage 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a privileged scaffold for synthesizing libraries of JAK inhibitors, a class of drugs targeting inflammatory and autoimmune diseases [1]. Its use in the synthesis of tofacitinib and baricitinib validates its ability to access this chemical space [1]. Researchers can exploit the quantitative amination data to design focused libraries with predictable reactivity [2].

High-Throughput SNAr for Parallel Medicinal Chemistry

The robust and high-yielding SNAr chemistry of this compound with diverse anilines makes it an ideal building block for high-throughput parallel synthesis in medicinal chemistry [1]. The reported yields (e.g., 81-94% for several derivatives) [2] provide a reliable foundation for generating structurally diverse compound arrays for lead optimization campaigns.

Suzuki-Miyaura Cross-Coupling for API Manufacturing

Procure this compound as the core intermediate for the industrial-scale synthesis of APIs like baricitinib, utilizing the established preference of chloropyrimidines in Suzuki coupling reactions to achieve efficient C-C bond formation [1][2]. Its role in these validated processes minimizes the risk and cost associated with developing new synthetic routes.

Derivatization via Regioselective Iodination

Employ 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material for the regioselective introduction of an iodine atom at the 5-position using N-iodosuccinimide (NIS) [1]. This intermediate can then undergo further metal-catalyzed cross-coupling reactions, allowing for the sequential and controlled introduction of two distinct functional groups, a valuable strategy for complex molecule synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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